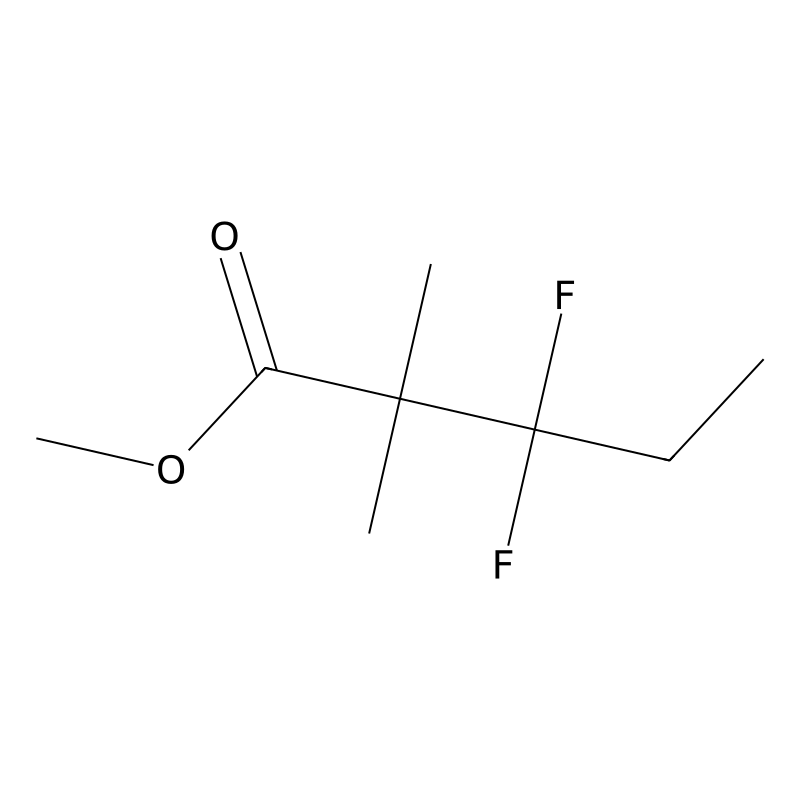

Methyl 3,3-difluoro-2,2-dimethylpentanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 3,3-difluoro-2,2-dimethylpentanoate is an organic compound characterized by its unique structure that includes a methyl ester functional group and difluorinated carbon atoms. Its molecular formula is . The compound features a pentanoate backbone with two fluorine atoms attached to the third carbon and two methyl groups on the second carbon. This specific arrangement contributes to its physical and chemical properties, making it an interesting subject for both academic research and industrial applications.

- Ester Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base to yield the corresponding alcohol and carboxylic acid.

- Nucleophilic Substitution: The difluorinated carbon can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the ester group.

- Elimination Reactions: Under certain conditions, elimination reactions can occur leading to the formation of alkenes.

These reactions are significant in synthetic organic chemistry, allowing for the modification and derivation of various compounds from methyl 3,3-difluoro-2,2-dimethylpentanoate.

The synthesis of methyl 3,3-difluoro-2,2-dimethylpentanoate typically involves several steps:

- Fluorination: Starting from 2,2-dimethylpentanoic acid or a similar precursor, fluorination reactions can introduce fluorine atoms at specific positions on the carbon chain.

- Esterification: The resultant acid can then be converted into the methyl ester through a reaction with methanol in the presence of an acid catalyst.

- Purification: The final product is purified using techniques such as distillation or chromatography to achieve the desired purity for further applications.

These methods highlight the importance of controlling reaction conditions to optimize yield and selectivity during synthesis.

Methyl 3,3-difluoro-2,2-dimethylpentanoate has potential applications in various fields:

- Pharmaceuticals: As a building block for synthesizing fluorinated drugs that may offer improved pharmacological properties.

- Agrochemicals: Utilized in the development of pesticides or herbicides that require enhanced stability and efficacy.

- Materials Science: Employed in creating specialty polymers or materials with unique thermal or chemical resistance due to its fluorinated structure.

The versatility of this compound makes it valuable across multiple industries.

Interaction studies involving methyl 3,3-difluoro-2,2-dimethylpentanoate focus on its reactivity with biological molecules and other chemicals. These studies often include:

- Binding Affinity Tests: Assessing how well the compound interacts with specific enzymes or receptors.

- Metabolic Stability Assessments: Evaluating how long the compound remains intact in biological systems before being metabolized.

- Toxicological Studies: Understanding any potential adverse effects when introduced into biological systems.

Such studies are crucial for determining the safety and efficacy of compounds intended for use in pharmaceuticals or agrochemicals.

Methyl 3,3-difluoro-2,2-dimethylpentanoate shares structural similarities with various other compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2,2-difluoropentanoate | Similar pentanoate structure but fewer methyl groups | Less sterically hindered than methyl 3,3-difluoro |

| Ethyl 3,3-difluoro-2-methylbutanoate | Contains an ethyl group instead of a methyl group | Different ester group leading to varied reactivity |

| Methyl 4-fluorobutanoate | Contains a single fluorine atom on a butanoate chain | Less fluorination compared to methyl 3,3-difluoro |

Uniqueness

Methyl 3,3-difluoro-2,2-dimethylpentanoate is distinguished by its dual fluorination at specific positions along with its branched structure. This combination enhances its chemical reactivity and potential applications compared to other similar compounds. The presence of both difluorination and branching contributes to unique physical properties such as increased lipophilicity and altered boiling points.